molecular formula C12H18ClNO2 B6416132 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240567-53-6

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No. B6416132
CAS RN: 1240567-53-6
M. Wt: 243.73 g/mol
InChI Key: SZCDXMCZCDAPTN-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as N-(2’-hydroxy-4’-methoxyphenyl)-N’-(2-propenyl)-ethylenediamine dihydrochloride or AS101, is a hydrophilic compound. It has a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research includes molecular structure and spectroscopic data analysis through Density Functional Theory (DFT) and quantum chemical calculations. This approach helps understand the molecule's geometry, vibrational spectra, and fundamental vibrations. Such studies facilitate insights into intramolecular charge transfers, molecular electrostatic potential (MEP), HOMO-LUMO energy gaps, and biological effects through molecular docking predictions, highlighting potential applications in designing compounds with targeted biological activities (Viji et al., 2020).

Antimicrobial Agent Synthesis and Screening

The compound's derivatives are studied for their antimicrobial potentials. For instance, the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showcased significant antibacterial and antifungal activities, hinting at potential applications in developing new antimicrobial agents. The structure-activity relationship studies further support the synthesized compounds' efficacy against various bacterial and fungal strains, indicating the compound's utility in medicinal chemistry (Helal et al., 2013).

Applications in Green Chemistry

The compound and its derivatives have been explored in green chemistry, focusing on microwave and conventional methods for synthesizing thiazolidinone derivatives. These methods emphasize efficient, eco-friendly synthesis routes, with the resulting compounds undergoing screening for antibacterial and antifungal activities. This research avenue showcases the compound's role in facilitating greener synthetic pathways and producing potential antimicrobial agents (Rana et al., 2008).

Insight into Intramolecular Spodium Bonds

A deeper understanding of intramolecular interactions comes from studying Zn(II) complexes, revealing intramolecular Zn···O spodium bonds due to methoxy or ethoxy substituents adjacent to the coordinated phenolic O-atom. This investigation not only provides structural insights but also opens up avenues for exploring such noncovalent interactions in designing metal complexes with specific properties (Karmakar et al., 2020).

properties

IUPAC Name

2-ethoxy-6-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-8-13-9-10-6-5-7-11(12(10)14)15-4-2;/h3,5-7,13-14H,1,4,8-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCDXMCZCDAPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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